molecular formula C19H20ClNO4 B11700859 Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate

Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate

Cat. No.: B11700859
M. Wt: 361.8 g/mol
InChI Key: YJQQYTHEJMSKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorophenoxy moiety, and an acetamido group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-chlorophenoxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-[2-(4-chlorophenoxy)acetamido]benzoic acid.

    Esterification: Finally, the 4-[2-(4-chlorophenoxy)acetamido]benzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and acetamido groups.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid
  • 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
  • 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid

Comparison: BUTYL 4-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific structural features, such as the butyl ester group and the combination of chlorophenoxy and acetamido moieties. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles.

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

butyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H20ClNO4/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,21,22)

InChI Key

YJQQYTHEJMSKNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.